molecular formula C19H17N3O2 B14167892 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one CAS No. 371955-74-7

8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one

Cat. No.: B14167892
CAS No.: 371955-74-7
M. Wt: 319.4 g/mol
InChI Key: OMWUDUVRXHMLBD-UHFFFAOYSA-N
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Description

8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a pyrimidine ring fused to an indole ring. The presence of a methoxy group at the 8th position and a phenethyl group at the 3rd position further distinguishes it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole nucleus, followed by the introduction of the pyrimidine ring. The methoxy and phenethyl groups are then added through specific substitution reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems allows for precise control over the reaction parameters, reducing the risk of side reactions and ensuring consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
  • 8-Methoxy-2-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl
  • 8-Methoxy-2-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl

Uniqueness

Compared to these similar compounds, 8-Methoxy-3-phenethyl-3,5-dihydro-pyrimido[5,4-b]indol-4-one is unique due to the presence of the phenethyl group at the 3rd position. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

CAS No.

371955-74-7

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

8-methoxy-3-(2-phenylethyl)-5H-pyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C19H17N3O2/c1-24-14-7-8-16-15(11-14)17-18(21-16)19(23)22(12-20-17)10-9-13-5-3-2-4-6-13/h2-8,11-12,21H,9-10H2,1H3

InChI Key

OMWUDUVRXHMLBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC4=CC=CC=C4

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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